3-Chloro-1-cyclopropyl-pyrazole
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Overview
Description
3-Chloro-1-cyclopropyl-pyrazole is a chemical compound with the CAS Number: 1783435-57-3 . It has a molecular weight of 142.59 and its IUPAC name is 3-chloro-1-cyclopropyl-1H-pyrazole . The compound is a pale-yellow to yellow-brown liquid .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 3-Chloro-1-cyclopropyl-pyrazole, often involves multicomponent reactions . These reactions can include the use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites .Molecular Structure Analysis
The molecular structure of 3-Chloro-1-cyclopropyl-pyrazole is represented by the linear formula C6H7ClN2 . The InChI code for this compound is 1S/C6H7ClN2/c7-6-3-4-9(8-6)5-1-2-5/h3-5H,1-2H2 .Physical And Chemical Properties Analysis
3-Chloro-1-cyclopropyl-pyrazole is a pale-yellow to yellow-brown liquid . It has a molecular weight of 142.59 and its linear formula is C6H7ClN2 .Scientific Research Applications
- 3-Chloro-1-cyclopropyl-pyrazole has been investigated for its potential as an agrochemical. Researchers explore its effects on plant growth, stress tolerance, and disease resistance. It may act as a plant growth regulator or enhance crop yield by modulating hormonal pathways .
- In medicinal chemistry, this compound serves as a building block for designing novel drugs. Researchers study its interactions with biological targets, aiming to develop new therapeutic agents. Its unique cyclopropyl-pyrazole scaffold can be modified to create diverse pharmacologically active molecules .
- The chlorinated pyrazole ring in 3-Chloro-1-cyclopropyl-pyrazole suggests potential insecticidal properties. Investigations focus on its efficacy against specific pests, safety profiles, and environmental impact. It may contribute to integrated pest management strategies .
- Researchers explore the use of this compound in surface modification and functionalization. Its reactivity allows for grafting onto various materials, such as polymers, nanoparticles, or surfaces. Applications include coatings, sensors, and catalysis .
- 3-Chloro-1-cyclopropyl-pyrazole serves as a valuable tool in chemical biology. Scientists investigate its effects on cellular processes, signaling pathways, and enzyme inhibition. It may help elucidate biological mechanisms or validate drug targets .
- Organic chemists utilize this compound for constructing complex heterocyclic frameworks. Its cyclopropyl-pyrazole moiety participates in diverse reactions, such as cycloadditions, cyclizations, and functional group transformations. It contributes to the synthesis of diverse molecules .
Agrochemicals and Plant Growth Regulators
Pharmaceuticals and Medicinal Chemistry
Insecticides and Pest Control
Material Science and Surface Modification
Biological Studies and Chemical Biology
Heterocyclic Synthesis and Organic Chemistry
Safety and Hazards
Future Directions
The field of organic synthesis has witnessed significant progress in synthesizing structurally diverse and biologically relevant pyrano[2,3-c]pyrazole derivatives through the integration of green methodologies . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites . These advances suggest a promising future for the synthesis and application of pyrazole derivatives, including 3-Chloro-1-cyclopropyl-pyrazole.
properties
IUPAC Name |
3-chloro-1-cyclopropylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-6-3-4-9(8-6)5-1-2-5/h3-5H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDKWYBYDYGOEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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